5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable indole precursor under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .
Scientific Research Applications
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound can be explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethyl-1H-indole
- 6,7-Dichloro-2,3-dimethyl-1H-indole
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Uniqueness
5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H10BrCl2N |
---|---|
Molecular Weight |
295.00 g/mol |
IUPAC Name |
5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |
InChI Key |
AKGOMMGEODZWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C |
Origin of Product |
United States |
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